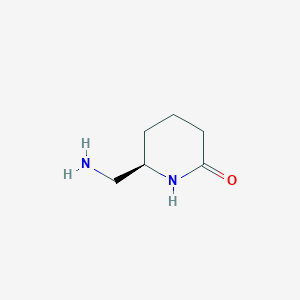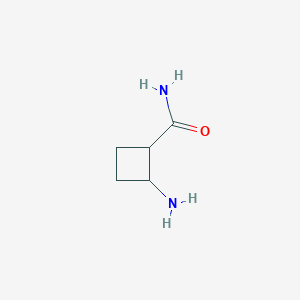![molecular formula C8H6N2O3 B12280362 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B12280362.png)
5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a pyrrole derivative in the presence of a suitable catalyst. For instance, the reaction can be carried out using a palladium-catalyzed cross-coupling reaction, followed by cyclization under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the pyrrole and pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of 5-oxo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Reduction: Formation of various reduced derivatives with altered functional groups.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid: Similar structure but lacks the hydroxyl group.
1H-pyrrolo[2,3-b]pyridine-2-carboxamide: Contains an amide group instead of a carboxylic acid group.
1H-pyrrolo[2,3-b]pyridine-5-carboxamide: Contains both a carboxamide and a hydroxyl group.
Uniqueness
The presence of the hydroxyl group in 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid makes it unique compared to its analogs. This functional group can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and making it a more versatile compound for various applications .
Propriétés
Formule moléculaire |
C8H6N2O3 |
|---|---|
Poids moléculaire |
178.14 g/mol |
Nom IUPAC |
5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c11-5-1-4-2-6(8(12)13)10-7(4)9-3-5/h1-3,11H,(H,9,10)(H,12,13) |
Clé InChI |
BRMOTSONRACOIM-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(NC2=NC=C1O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12280280.png)
![3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium](/img/structure/B12280285.png)

![Sodium;6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12280294.png)
![1-[(2S)-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl](/img/structure/B12280295.png)

![Benzyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B12280306.png)

![Hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B12280320.png)


![methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate](/img/structure/B12280341.png)
![N-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12280352.png)

